Quizalofop-P
Overview
Description
Quizalofop-P is a selective post-emergence herbicide used for weed control management in agricultural fields . It belongs to the aryloxyphenoxypropionate group of herbicides .
Synthesis Analysis
Quizalofop-P-ethyl, a variant of Quizalofop-P, is used in annual and perennial weed control management . A method for synthesizing Quizalofop-P-ethyl has been patented . The compound is determined by gas chromatography using FID detector and di-n-octyl phthalate as an internal standard .Molecular Structure Analysis
Quizalofop-P has the molecular formula C17H13ClN2O4 . Its molecular weight is 344.7 g/mol . The IUPAC name for Quizalofop-P is (2R)-2-[4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoic acid .Chemical Reactions Analysis
Quizalofop-P-ethyl is hydrolyzed in plants to Quizalofop-P, which is an inhibitor of fatty acids synthesis through acetyl-CoA carboxylase (ACCase) inhibition . A study has been conducted on the degradation of Quizalofop-P and its commercial products in water samples .Scientific Research Applications
Impact on Soil Microbial Biomass and Enzymatic Activity
Quizalofop-P-ethyl has been studied for its effects on soil ecosystems, particularly in peanut cultivation. Research indicates that at recommended rates, the herbicide does not harm soil microbial activity. However, higher concentrations can temporarily affect microbial biomass carbon and enzymatic activities such as dehydrogenase and acid phosphatase .
Herbicide Drift Damage to Corn
An experimental study focused on the drift damage of Quizalofop-P-ethyl to corn crops. It was found that certain drift deposition rates do not cause damage, while higher rates can lead to mild to severe inhibition of plant growth. This research is crucial for understanding safe application practices to minimize environmental contamination .
Sequential Applications in ACCase-Resistant Rice
The efficacy of sequential applications of Quizalofop-P-ethyl and other herbicides in controlling ACCase-resistant rice has been evaluated. The studies help in determining the appropriate application timing and dosage to manage weed resistance effectively .
Degradation and Dissipation Rates
Research has also been conducted on the degradation rates of Quizalofop-P-ethyl in soil, which follows bi-exponential order rate kinetics at higher application rates. This information is vital for environmental safety assessments and determining the persistence of the herbicide in agricultural settings .
Effects on Soil Nitrogen Content
Quizalofop-P-ethyl application has been observed to increase soil ammonium (NH₄⁺) and nitrate (NO₃⁻) nitrogen levels initially and after 30 days, respectively. These changes in soil nitrogen content can influence crop nutrition management strategies .
Influence on Urease Activity
The herbicide’s impact on urease activity in soil has been noted. After an initial period of inhibition, urease activity returned to control levels after 30 days, suggesting that the herbicide’s effects are transient .
Phosphatase Activity Modulation
Quizalofop-P-ethyl application resulted in inhibited acid phosphatase activity, whereas alkaline phosphatase activity fluctuated. This suggests that the herbicide may have a direct role in altering soil enzyme activities, which are crucial for nutrient cycling .
Control of Grass-Weeds in Agricultural Crops
The efficacy of Quizalofop-P-ethyl for the control of grass-weeds in various crops has been extensively researched. It is particularly effective against annual and perennial grass weeds, providing farmers with a tool for integrated weed management .
Mechanism of Action
Target of Action
Quizalofop-P, also known as Quizalofop-P-ethyl, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step of this process . This enzyme is found in the grass family (gramineous) plants, and Quizalofop-P selectively inhibits the ACCase from these plants .
Mode of Action
Quizalofop-P-ethyl is hydrolyzed in the plant to Quizalofop-P, the acid form of Quizalofop-P-ethyl . This compound acts as an inhibitor of fatty acid synthesis through ACCase inhibition . As a systemic herbicide, it is absorbed through the treated foliage and reaches the meristem tissue within 24 hours, stopping the growth of weeds by inhibiting ACCase in the meristem tissue .
Biochemical Pathways
The inhibition of ACCase by Quizalofop-P disrupts the synthesis of fatty acids, which are essential components of phospholipids used in building new membranes required for cell growth . This disruption affects the normal functioning of the plant, leading to growth cessation, particularly in young and actively growing tissues .
Pharmacokinetics
It is known that quizalofop-p-ethyl is hydrolyzed in the plant to form quizalofop-p , suggesting that it undergoes metabolic transformations within the plant
Result of Action
The primary result of Quizalofop-P’s action is the inhibition of weed growth. By inhibiting ACCase, Quizalofop-P disrupts fatty acid synthesis, leading to growth cessation in weeds . Over time, this results in leaf chlorosis and eventually necrosis . It’s important to note that Quizalofop-P-ethyl selectively controls only grass weeds from other plants .
Action Environment
The action of Quizalofop-P can be influenced by environmental factors. For instance, herbicide drift during spraying may lead to environmental contamination and damage to non-target plants . Quizalofop-p-ethyl is known for its excellent crop selectivity and can be sprayed over the top of weeds and crops without causing harm to non-target plants
Safety and Hazards
Future Directions
The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance Quizalofop-P-ethyl . The EFSA based its assessment on several reports and concluded that no residues are expected in rotational crops if Quizalofop-P-ethyl is applied according to the intended good agricultural practice .
properties
IUPAC Name |
(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041387 | |
Record name | Quizalofop-p | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quizalofop-P | |
CAS RN |
94051-08-8 | |
Record name | Quizalofop-P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-P [ISO Provisional] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizalofop-p | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZALOFOP-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.